Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- is an organic compound with a complex structure that includes a benzoic acid moiety and a nitroethylthio group attached to a methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- typically involves multiple steps. One common method starts with the reaction of benzoic acid with 4-methylbenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2-nitroethylthiol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Substitution: The major products are halogenated derivatives of the original compound.
Reduction: The major product is the corresponding amino derivative.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-(4-methylbenzoyl)-: Similar structure but lacks the nitroethylthio group.
4-(4-methylphenyl)benzoic acid: Similar structure but with different functional groups attached to the phenyl ring
Uniqueness
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- is unique due to the presence of the nitroethylthio group, which imparts distinct chemical and biological properties. This group allows the compound to undergo specific reactions and interact with biological targets in ways that similar compounds cannot .
Conclusion
Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]- is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, and medicine. Further research into its properties and applications could lead to new discoveries and advancements in these fields.
Eigenschaften
CAS-Nummer |
189128-69-6 |
---|---|
Molekularformel |
C16H15NO4S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[1-(4-methylphenyl)-2-nitroethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H15NO4S/c1-11-6-8-12(9-7-11)15(10-17(20)21)22-14-5-3-2-4-13(14)16(18)19/h2-9,15H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
WQXRLDCXTRVGTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.